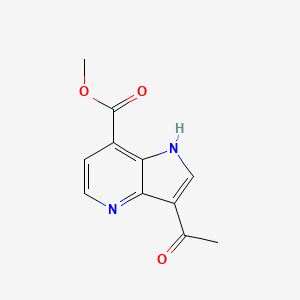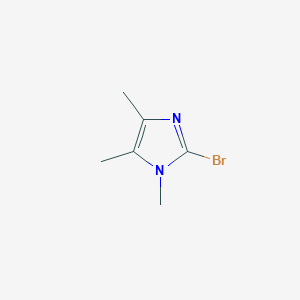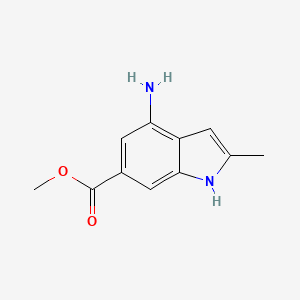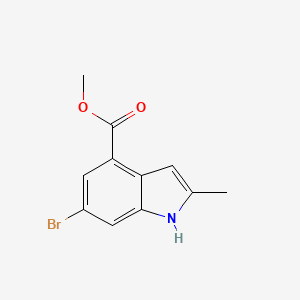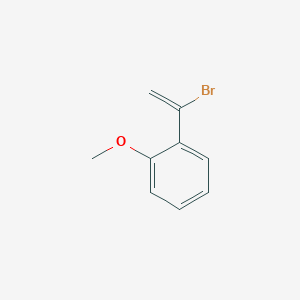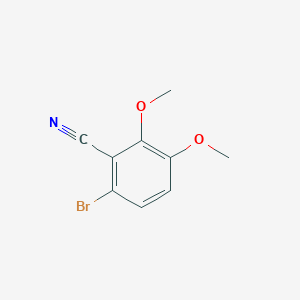![molecular formula C6H15Cl2NO B1378292 [2-(2-Chlorethoxy)ethyl]dimethylamin-Hydrochlorid CAS No. 878788-47-7](/img/structure/B1378292.png)
[2-(2-Chlorethoxy)ethyl]dimethylamin-Hydrochlorid
Übersicht
Beschreibung
[2-(2-Chloroethoxy)ethyl]dimethylamine hydrochloride: is an organic compound with the molecular formula C₆H₁₅Cl₂NO. It is a hydrochloride salt of [2-(2-chloroethoxy)ethyl]dimethylamine, which is a tertiary amine. This compound is commonly used in various chemical synthesis processes and has applications in the pharmaceutical and chemical industries .
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of quaternary ammonium compounds.
Biology:
- Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-chloroethoxy)ethyl]dimethylamine hydrochloride typically involves the reaction of [2-(2-chloroethoxy)ethyl]amine with dimethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[2-(2-chloroethoxy)ethyl]amine+dimethylamine+HCl→[2-(2-chloroethoxy)ethyl]dimethylamine hydrochloride
Industrial Production Methods: In industrial settings, the production of [2-(2-chloroethoxy)ethyl]dimethylamine hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and the product is typically obtained as a crystalline solid .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: [2-(2-Chloroethoxy)ethyl]dimethylamine hydrochloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of secondary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles like thiols and amines.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution: Products depend on the nucleophile used, e.g., thiol substitution yields thioethers.
Oxidation: N-oxides are the primary products.
Reduction: Secondary amines are formed
Wirkmechanismus
The mechanism of action of [2-(2-chloroethoxy)ethyl]dimethylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- [2-(2-Chloroethoxy)ethyl]amine hydrochloride
- [2-(2-Chloroethoxy)ethyl]trimethylammonium chloride
- [2-(2-Chloroethoxy)ethyl]ethylamine hydrochloride
Comparison:
- [2-(2-Chloroethoxy)ethyl]dimethylamine hydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties.
- Compared to its analogs, it may exhibit different reactivity and solubility profiles, making it suitable for specific applications in synthesis and industry .
Eigenschaften
IUPAC Name |
2-(2-chloroethoxy)-N,N-dimethylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClNO.ClH/c1-8(2)4-6-9-5-3-7;/h3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAMMBTVGKOGFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


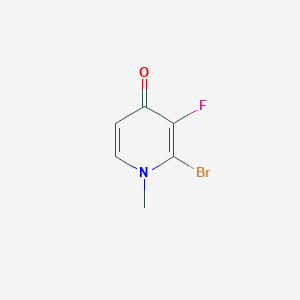


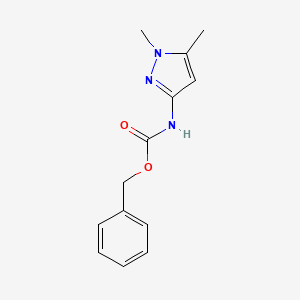
![[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride](/img/structure/B1378217.png)
